N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide
Description
N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a propan-2-yl group at the 8-position and a carboxamide-linked phenyl moiety bearing a 2-(morpholin-4-yl)ethoxy chain. This structure combines a heterocyclic scaffold with a morpholine-containing side chain, which is often employed to modulate physicochemical properties (e.g., solubility) and target engagement in drug discovery . The 4-oxo-1,4-dihydroquinoline framework is a known pharmacophore in medicinal chemistry, with applications in kinase inhibition, GPCR modulation, and antimicrobial activity .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[3-(2-morpholin-4-ylethoxy)phenyl]-4-oxo-8-propan-2-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4/c1-17(2)20-7-4-8-21-23(20)26-16-22(24(21)29)25(30)27-18-5-3-6-19(15-18)32-14-11-28-9-12-31-13-10-28/h3-8,15-17H,9-14H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
UAQYDXRUWLPWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
SNAr Reaction
A halogenated quinoline derivative (e.g., 3-bromo-1,4-dihydroquinolin-4-one ) reacts with 2-morpholinoethanol under basic conditions. For example, using NaH in DMF at 80°C for 12–16 hours achieves substitution at the 3-position. This method, however, often requires activating groups (e.g., nitro or carbonyl) to enhance electrophilicity.
Mitsunobu Coupling
A more reliable approach involves Mitsunobu reaction between a hydroxylated quinoline intermediate and 2-morpholinoethanol . Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0–25°C facilitates ether bond formation with retained stereochemistry.
Carboxamide Formation
The final step involves coupling the quinoline-3-carboxylic acid with 3-[2-(morpholin-4-yl)ethoxy]aniline . Activators such as HATU or EDCI/HOBt in dichloromethane or DMF are commonly used. For instance, reaction of 4-oxo-8-isopropyl-1,4-dihydroquinoline-3-carboxylic acid with 3-[2-(morpholin-4-yl)ethoxy]aniline (1.2 equiv) in the presence of HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 25°C for 6 hours yields the target compound in 75–85% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization Steps : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Lower temperatures (60–80°C) in toluene improve yields for acid-sensitive substrates.
-
Coupling Reactions : DMF maximizes solubility of polar intermediates, while dichloromethane minimizes side reactions.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) enhance Ullmann coupling efficiency, reducing reaction times from 24 hours to 6–8 hours.
Analytical Characterization
Critical quality attributes include:
-
HPLC Purity : ≥99.5% after recrystallization from ethanol/water.
-
Chiral Purity : Chiral HPLC confirms enantiomeric excess (ee) >99.8% when using enantiomerically pure intermediates.
-
Spectroscopic Data :
Scalability and Industrial Considerations
Large-scale production (≥1 kg) faces challenges in:
Chemical Reactions Analysis
Carboxamide Group
-
Hydrolysis : The carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though this is typically avoided to preserve bioactivity.
-
Amination : Reacts with amines in one-pot three-component reactions using formaldehyde as a condensing agent, yielding secondary or tertiary amides .
Morpholine-Ethoxy Side Chain
-
Substitution : The ethoxy linker undergoes nucleophilic substitution with thiols or amines in the presence of bases like K2CO3, modifying solubility and target affinity.
-
Oxidation : The morpholine ring is stable under mild oxidative conditions but can be oxidized to morpholine N-oxide using hydrogen peroxide, altering electronic properties.
Quinoline Core
-
Halogenation : Electrophilic substitution at position 6 or 7 with bromine or chlorine enhances antibacterial activity .
-
Reduction : The 4-oxo group can be reduced to a hydroxyl group using NaBH4, though this diminishes DNA gyrase inhibition.
Reaction Optimization
Microwave irradiation significantly improves reaction efficiency:
-
Cyclocondensation : Reduces time from 10 h to 20 min for oxadiazole formation, increasing yields from 81% to 97% .
-
Hydrazide Formation : Microwave-assisted hydrazinolysis completes in 15 min (vs. 24 h conventionally) with 94% yield .
Analytical Characterization
Reaction products are validated using:
-
NMR Spectroscopy : Disappearance of ethyl ester protons (δ 1.3–4.3 ppm) confirms hydrolysis .
-
IR Spectroscopy : Carboxamide C=O stretch at ~1650 cm⁻¹ and morpholine C-O-C at ~1120 cm⁻¹.
-
Mass Spectrometry : Molecular ion peak at m/z 435.5 ([M+H]⁺) aligns with the molecular formula C25H29N3O4 .
Stability and Degradation
The compound degrades under prolonged UV exposure via:
-
Photooxidation : The quinoline core forms quinone-like derivatives, detectable by UHPLC-QTOF/MS.
-
Hydrolytic Degradation : The carboxamide bond cleaves in acidic (pH <3) or alkaline (pH >9) conditions, necessitating stable formulation.
Scientific Research Applications
Biological Activities
Research has indicated that N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound's structure suggests potential activity against cancer cells by inhibiting specific enzymes or receptors involved in tumor growth.
- Enzyme Inhibition : Initial findings indicate that it may inhibit certain enzymes related to disease pathways, warranting further investigation into its mechanism of action.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(2-morpholinoethyl)-4-hydroxyquinoline | Morpholine ring, hydroxyl group | Antimicrobial |
| 8-hydroxyquinoline | Hydroxy group at position 8 | Anticancer |
| 6-methylquinolone | Methyl group substitution | Antimicrobial |
These compounds share structural similarities with this compound but differ in their biological activities due to variations in functional groups.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its possible anticancer properties, it could be developed as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity suggests it may be useful in treating bacterial infections.
- Enzyme Modulation : By targeting specific enzymes involved in metabolic pathways, it could serve as a lead compound for drug development in various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the quinoline core, substituent positions, and side-chain variations.
Key Observations
Morpholine-Containing Side Chains: The 2-(morpholin-4-yl)ethoxy group in the target compound differs from the 2-(morpholin-4-yl)ethyl substituent in Compound 14. The ethoxy linker may reduce steric hindrance and improve target engagement compared to the ethyl group, which showed reduced GPCR affinity (Ki = 221 nM vs. 16 nM for the pentyl analogue) .
8-Position Substitution: The propan-2-yl group at the 8-position of the quinoline core may enhance lipophilicity and influence binding pocket interactions. This is analogous to deutivacaftor’s deuterated isopropyl group, which improves metabolic stability while retaining target specificity for CFTR .
Core Scaffold Variations: Replacement of the quinoline core with quinazoline () or pyrimidine () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight (~463 g/mol) aligns with typical drug-like molecules, similar to deutivacaftor (MW ~446 g/mol) and Compound 16 .
- Solubility : The morpholine group likely enhances aqueous solubility compared to purely hydrophobic substituents (e.g., n-pentyl in Compound 3), though direct data are unavailable .
Biological Activity
N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that integrates a morpholine ring, an ethoxy group, and a quinoline core, which may contribute to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C25H29N3O4
- Molecular Weight : Approximately 435.5 g/mol
The compound's structure is characterized by the presence of a 4-oxo group and a carboxamide functional group, which are often associated with biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several promising biological activities:
-
Anti-inflammatory Properties :
- In studies involving lipopolysaccharide (LPS)-induced inflammation models, derivatives of this compound demonstrated significant inhibition of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 cells. The lead derivative showed improved survival rates in LPS-induced sepsis mice models and reduced pulmonary edema in acute lung injury (ALI) models .
- Anticancer Activity :
- Antimicrobial Effects :
The precise mechanism of action for this compound is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways and cancer progression. The inhibition of the NF-kB pathway has been noted as a significant mechanism through which this compound exerts its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds similar to N-{3-[2-(morpholin-4-y)ethoxy]phenyl}-4-oxo-8-(propan-2-y)-1,4-dihydroquinoline-3-carboxamide:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(2-morpholinoethyl)-4-hydroxyquinoline | Morpholine ring, hydroxyl group | Antimicrobial |
| 8-hydroxyquinoline | Hydroxy group at position 8 | Anticancer |
| 6-methylquinolone | Methyl group substitution | Antimicrobial |
This table highlights how the unique combination of functional groups in N-{3-[2-(morpholin-4-y)ethoxy]phenyl}-4-oxo-8-(propan-2-y)-1,4-dihydroquinoline-3-carboxamide may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and In Vivo Evaluation : A study synthesized multiple derivatives and evaluated their anti-inflammatory activities in vivo. The most effective derivative significantly reduced pathological changes in lung tissue and improved survival rates in animal models of sepsis .
- Cytotoxicity Screening : Another study assessed the cytotoxicity of related compounds against colorectal cancer cell lines, revealing that several derivatives exhibited IC50 values lower than standard anticancer drugs, indicating strong potential for further development .
Q & A
Basic: What synthetic strategies are employed for synthesizing N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide?
Methodological Answer:
The compound can be synthesized via multiparallel amenable routes, focusing on late-stage diversification at key positions (e.g., the 8-position of the quinoline core). A typical approach involves coupling the morpholinyl ethoxy phenyl moiety to the 4-oxo-1,4-dihydroquinoline scaffold using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Purification often employs column chromatography and recrystallization, with intermediates characterized via NMR and HPLC .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Methodological Answer:
Optimization involves systematic screening of solvents (e.g., methanol/DMF mixtures), catalysts (e.g., potassium carbonate for deprotonation), and temperature gradients. Design of Experiments (DoE) is recommended to identify critical parameters, such as molar ratios and reaction time. For example, highlights the use of methanol-DMF solvent systems and potassium carbonate (56.1 mmol) to achieve efficient coupling at 18.7 mmol scale . Post-reaction quenching with aqueous workup and silica gel chromatography enhances purity.
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and morpholine ring integrity.
- HPLC-MS : For purity assessment (>95%) and molecular weight verification.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., used crystallography for analogous quinolones) .
- Solubility profiling : As in , use DMSO stock solutions (10 mM) for in vitro assays, filtered through 0.22 µm membranes .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To mitigate:
- Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-response validation : Test multiple concentrations (1 nM–100 µM) to confirm IC50/EC50 trends.
- Orthogonal assays : Pair biochemical assays (e.g., ELISA) with functional readouts (e.g., calcium flux). emphasizes linking experimental design to theoretical frameworks (e.g., receptor occupancy models) to contextualize data .
Basic: What role does the morpholin-4-yl ethoxy group play in the compound’s pharmacological profile?
Methodological Answer:
The morpholinyl ethoxy group enhances solubility (via hydrogen bonding with the morpholine oxygen) and modulates target engagement. For example, in , a morpholinylpropoxy group on a quinazolinamine improved kinase inhibition by facilitating hydrophobic interactions with ATP-binding pockets . Similar mechanisms may apply here, with the ethoxy linker providing conformational flexibility.
Advanced: Which computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., kinases or GPCRs).
- QSAR modeling : Apply partial least squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity data.
- MD simulations : Assess dynamic interactions (e.g., morpholine ring solvation) over 100 ns trajectories. ’s emphasis on theory-driven research aligns with integrating docking results into mechanistic hypotheses .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. and outline protocols for skin/eye contact (15-minute rinsing) and inhalation (fresh air exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
